1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-

D1-selective antagonist cAMP accumulation GPCR pharmacology

The compound 1H‑3‑Benzazepine‑7,8‑diol, 2,3,4,5‑tetrahydro‑1‑(4‑hydroxyphenyl)‑, also referred to as (±)‑SKF‑83566, is a fully synthetic benzazepine that acts as a potent, orally bio‑available, brain‑penetrant antagonist at D1‑like dopamine receptors (D1 and D5). It achieves single‑digit nanomolar affinity for D1 receptors (Ki ≈ 0.3–0.6 nM) while maintaining >3,500‑fold selectivity over D2 receptors (KB ≈ 2 μM).

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 102430-68-2
Cat. No. B14064888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-
CAS102430-68-2
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)14-9-17-6-5-11-7-15(19)16(20)8-13(11)14/h1-4,7-8,14,17-20H,5-6,9H2
InChIKeyWEQOPZCFAOUMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (±)-SKF‑83566 (CAS 102430‑68‑2) is a First‑Line D1‑Selective Probe for CNS Target Deconvolution


The compound 1H‑3‑Benzazepine‑7,8‑diol, 2,3,4,5‑tetrahydro‑1‑(4‑hydroxyphenyl)‑, also referred to as (±)‑SKF‑83566, is a fully synthetic benzazepine that acts as a potent, orally bio‑available, brain‑penetrant antagonist at D1‑like dopamine receptors (D1 and D5). It achieves single‑digit nanomolar affinity for D1 receptors (Ki ≈ 0.3–0.6 nM) while maintaining >3,500‑fold selectivity over D2 receptors (KB ≈ 2 μM) . Unlike the prototypical D1 antagonist SCH 23390, SKF‑83566 concurrently inhibits the dopamine transporter (DAT; IC₅₀ = 5.7 μM) [1] and selectively blocks adenylyl cyclase 2 (AC2) at low micromolar concentrations [2], giving it a unique poly‑pharmacological signature that cannot be replicated by any single‑target D1 ligand.

The (±)-SKF‑83566 (CAS 102430‑68‑2) Poly‑Pharmacology Gap: Why SCH 23390, SCH 39166, and LE 300 Cannot Be One‑to‑One Replacements


In‑class D1 antagonists share a core benzazepine scaffold but diverge sharply in their secondary pharmacology. SCH 23390 is a potent 5‑HT2C agonist (Ki = 9.3 nM) and lacks DAT activity; SCH 39166 displays 10‑ to 20‑fold weaker D1 affinity (Ki = 1.2 nM) and negligible AC2 inhibition; and LE 300, while highly D1‑potent (Ki = 0.08–1.9 nM), has no published DAT or AC2 activity . Consequently, substituting any of these for (±)‑SKF‑83566 in studies where dopamine transport, AC2 signalling, or a narrow serotonergic window is critical will produce non‑overlapping datasets and potentially confound interpretation. The quantitative evidence below maps precisely where (±)‑SKF‑83566 diverges from these comparators.

Quantitative Differentiation of (±)-SKF‑83566 (CAS 102430‑68‑2) Versus SCH 23390 and Closest Benzazepine Analogs


D1 Receptor Potency (cAMP Assay): (±)-SKF‑83566 Equals or Slightly Outperforms SCH 23390 in Human Astrocytoma Cells

A direct, head‑to‑head comparison in intact human D384 astrocytoma cells, which endogenously express D1 receptors, showed that (±)-SKF‑83566 inhibited dopamine‑stimulated cAMP formation with a Ki of 0.8 nM, versus a Ki of 1.2 nM for SCH 23390. Both compounds were >5,000‑fold more potent than the D2‑selective antagonist domperidone (Ki = 6.7 μM) [1]. This advantage, while modest, is further amplified by the compound’s concurrent DAT and AC2 activities (see evidence items 2 and 3).

D1-selective antagonist cAMP accumulation GPCR pharmacology

Dopamine Transporter (DAT) Inhibition: A Unique Secondary Pharmacology Not Shared by SCH 23390, SCH 39166, or LE 300

Unlike all other D1‑selective antagonists, (±)-SKF‑83566 is a competitive inhibitor of the dopamine transporter. In LLc‑PK cells expressing rDAT, (±)-SKF‑83566 inhibited [³H]DA uptake with an IC₅₀ of 5.7 μM. Intriguingly, it blocks the cocaine analog [³H]CFT with an IC₅₀ of 0.51 μM, indicating higher affinity for the DAT cocaine‑binding site [1]. The closest comparator, SCH 23390, has no reported DAT inhibition up to 100 μM [2], and neither SCH 39166 nor LE 300 exhibit DAT activity.

DAT inhibitor cocaine binding site dopamine reuptake

Adenylyl Cyclase 2 (AC2) Selective Inhibition: An Off‑Target with Isoform‑Level Precision

In a high‑throughput screen validated by counterscreening, (±)-SKF‑83566 was identified as a selective AC2 inhibitor. At 30 μM, it inhibits AC2‑mediated cAMP accumulation by ~95 % in vitro, while being inactive against AC1 and AC5 at the same concentration [1]. In contrast, SCH 23390 and other D1‑ligands do not display AC2 selectivity. This profile makes (±)-SKF‑83566 a dual‑functional probe: it blocks D1 receptors while simultaneously suppressing AC2‑driven cAMP pools.

AC2 inhibitor cAMP signalling isoform selectivity

Vascular 5‑HT2 Receptor Antagonism: A Narrower Serotonergic Window than SCH 23390

In isolated rabbit thoracic aorta, (±)-SKF‑83566 acts as a competitive antagonist at vascular 5‑HT2 receptors with a KB of 11 nM. Under identical conditions, SCH 23390 yields a KB of 34 nM, making SKF‑83566 ~3‑fold more potent at this site [1]. However, SCH 23390 is also a high‑efficacy agonist at 5‑HT2C receptors (Ki = 9.3 nM) , while literature reports no such agonism for (±)-SKF‑83566. Therefore, (±)-SKF‑83566 offers a narrower, purely antagonistic 5‑HT2 footprint, reducing the risk of confounding serotonergic agonism in behavioural or vascular studies.

5-HT2 antagonist serotonin receptor off-target profile

Enantioselectivity Enables Pharmacological Isolation: R‑(‑)‑SKF 83566 is 500‑Fold More Potent than the S‑Enantiomer at D1 Receptors

The racemic mixture (±)-SKF 83566 comprises two enantiomers that exhibit marked stereoselectivity at the D1 receptor. The R‑(‑) isomer displaces [³H]SCH 23390 from human putamen D1 receptors with 500‑fold higher affinity than the S‑(+) isomer. By contrast, the enantiomers show negligible stereoselectivity at D2 receptors [1]. In vivo, only the R‑enantiomer dose‑dependently blocks apomorphine‑induced stereotyped behaviour, whereas the S‑enantiomer is inactive at behaviourally relevant doses [2]. This stereospecificity allows purchasers of the pure R‑enantiomer to eliminate D1‑inactive mass from dosing solutions, improving signal‑to‑noise in vivo.

enantioselectivity D1-ligand structure-activity relationship

Optimal Use‑Cases for (±)-SKF‑83566 (CAS 102430‑68‑2) Based on Quantitative Evidence


Cocaine‑Addiction and DAT‑D1 Crosstalk Studies

When a protocol requires simultaneous blockade of D1 receptors and the dopamine transporter, (±)-SKF‑83566 is the only single‑agent tool. Its DAT IC₅₀ of 5.7 μM and sub‑micromolar affinity for the cocaine‑binding site (0.51 μM) [1] allow researchers to study drug‑seeking behaviour without the pharmacokinetic complexity of co‑administering a separate DAT inhibitor.

AC2‑Fuelled Signal Transduction in Airway or Cardiac Myocytes

For investigators probing AC2‑selective signalling, (±)-SKF‑83566 offers dual D1 blockade and AC2 inhibition (95 % at 30 μM) [2]. This is particularly valuable in bronchial smooth muscle or cardiac myocytes, where AC2 isoforms regulate cAMP microdomains. No other D1 antagonist provides this built‑in AC2 control.

Behavioural Phenotyping Requiring Clean D1 Antagonism Without 5‑HT2C Agonism

In operant behaviour, locomotion, or schizophrenia‑like models, the D1 antagonist SCH 23390 inadvertently activates 5‑HT2C receptors (Ki = 9.3 nM). (±)-SKF‑83566 is a pure antagonist at vascular 5‑HT2 receptors (KB = 11 nM) [3] and lacks 5‑HT2C agonism, making it the tool of choice when serotonergic tone must remain unaltered.

Enantiomer‑Pure Formulations for In‑Vivo Dose‑Response

When purchasing the racemate, 50 % of the mass is the D1‑inactive S‑enantiomer. Sourcing the R‑(‑)‑enantiomer (CAS 108179‑91‑5) eliminates this inactive component, doubling the active‑entity per mg and improving in‑vivo dose‑response linearity [4].

Quote Request

Request a Quote for 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.